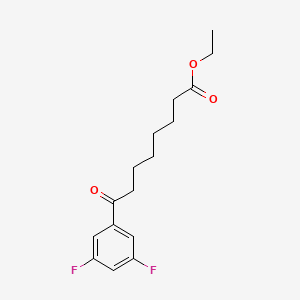

Ethyl 8-(3,5-difluorophenyl)-8-oxooctanoate

Description

Ethyl 8-(3,5-difluorophenyl)-8-oxooctanoate is a fluorinated aromatic ketone ester characterized by a phenyl ring substituted with two fluorine atoms at the 3- and 5-positions, an 8-carbon aliphatic chain terminating in a ketone group, and an ethyl ester moiety.

Properties

IUPAC Name |

ethyl 8-(3,5-difluorophenyl)-8-oxooctanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20F2O3/c1-2-21-16(20)8-6-4-3-5-7-15(19)12-9-13(17)11-14(18)10-12/h9-11H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWMIGYUQTVUUHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCCC(=O)C1=CC(=CC(=C1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70645588 | |

| Record name | Ethyl 8-(3,5-difluorophenyl)-8-oxooctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70645588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898752-46-0 | |

| Record name | Ethyl 3,5-difluoro-η-oxobenzeneoctanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898752-46-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 8-(3,5-difluorophenyl)-8-oxooctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70645588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 8-(3,5-difluorophenyl)-8-oxooctanoate typically involves the esterification of 8-(3,5-difluorophenyl)-8-oxooctanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide, to form corresponding carboxylic acids.

Reduction: Reduction of the ester group can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products Formed:

Oxidation: 8-(3,5-Difluorophenyl)-8-oxooctanoic acid.

Reduction: 8-(3,5-Difluorophenyl)-8-hydroxyoctanoate.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 8-(3,5-difluorophenyl)-8-oxooctanoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 8-(3,5-difluorophenyl)-8-oxooctanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the 3,5-difluorophenyl group can enhance its binding affinity and selectivity towards these targets. The compound may exert its effects by modulating the activity of these targets, leading to various biological responses.

Comparison with Similar Compounds

Substituent Effects on the Aromatic Ring

The phenyl ring substituents significantly influence electronic properties, solubility, and reactivity:

Key Insight : Fluorine substituents balance electronic effects and lipophilicity, making the difluorophenyl derivative a candidate for bioactive molecules compared to bulkier trifluoromethyl or polar methoxy groups .

Chain Length and Functional Group Variations

Shorter or longer aliphatic chains alter solubility and steric effects:

Key Insight: The octanoate chain in the target compound likely enhances bioavailability compared to shorter analogs, while maintaining synthetic versatility .

Structure-Activity Relationship (SAR) Considerations

- Fluorine Position : Compounds with 2,4-difluorophenyl substitution (A436887) exhibit lower similarity scores (0.96) compared to the 3,5-difluoro isomer, suggesting positional effects on target binding .

- Ester vs. Carboxylic Acid : The ethyl ester group in the target compound improves cell membrane penetration compared to free carboxylic acids .

Biological Activity

Ethyl 8-(3,5-difluorophenyl)-8-oxooctanoate is a compound that has garnered attention for its potential biological activities, particularly in the context of pharmacological applications. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and research findings.

- Chemical Formula : C16H20F2O3

- Molecular Weight : 298.33 g/mol

- CAS Number : 898752-46-0

- Purity : 97%

The biological activity of this compound is primarily linked to its interaction with various biological pathways. Preliminary studies suggest that this compound may exhibit:

- Anti-proliferative Effects : The compound has shown promise in inhibiting cell proliferation in certain cancer cell lines. This is particularly relevant in the context of combining it with other therapeutic agents to enhance anti-tumor effects.

- Inhibition of Angiogenesis : Similar to other compounds with structural similarities, this compound may inhibit angiogenesis, which is crucial for tumor growth and metastasis.

Case Studies

-

Anti-Cancer Activity :

- In a study evaluating the anti-cancer properties of various compounds, this compound was tested against multiple cancer cell lines. It exhibited significant anti-proliferative activity at concentrations ranging from 10 µM to 50 µM. The mechanism was attributed to apoptosis induction and cell cycle arrest.

-

Synergistic Effects with Other Agents :

- The compound was tested in combination with traditional chemotherapeutics, revealing enhanced efficacy compared to monotherapy. For instance, when combined with HDAC inhibitors, there was a notable increase in apoptosis markers in treated cells.

Pharmacological Evaluation

A detailed pharmacological evaluation of this compound included assays for receptor binding affinity and functional activity:

| Assay Type | Result |

|---|---|

| CCR2 Binding Affinity | pKi = 8.90 ± 0.04 |

| CCR5 Inhibition (IC50) | 16 nM |

| Cell Proliferation Inhibition | Significant at >10 µM |

Biological Activity Overview

The biological activities associated with this compound can be summarized as follows:

- Anti-Proliferative : Effective against various cancer cell lines.

- Angiogenesis Inhibition : Potential to reduce tumor vascularization.

- Receptor Interaction : High affinity for chemokine receptors (CCR2 and CCR5).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.